4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a norbornane-like bicyclo[2.2.1]heptane scaffold. The molecule features a 4-nitrophenyl substituent on the carboxamide nitrogen, a 3-oxo group, and three methyl groups at positions 4, 7, and 5. This structural framework confers rigidity and distinct electronic properties due to the electron-withdrawing nitro group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)18-11-4-6-12(7-5-11)19(22)23/h4-7H,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTUBXBUKPQVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of (S)-(–)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with 4-nitroaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of this reaction can vary, but it generally falls within the range of 42-75% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of human soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various physiological processes, including inflammation and blood pressure regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Key Differences : Replaces the 4-nitrophenyl group with a 2,5-difluorophenyl moiety.
- Properties: Molecular weight = 307.34; dry powder form.
- Applications: Not explicitly stated, but fluorinated analogs are often explored for enhanced metabolic stability in drug discovery.
N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Key Differences : Incorporates a 2-oxabicyclo[2.2.1]heptane ring (oxygen atom at position 2) and a 3,4-difluorophenyl group.
- Properties : Molecular weight = 309.31; exists as a mixture of stereoisomers. The oxygen atom may enhance polarity (logP = 3.23) and hydrogen-bonding capacity (polar surface area = 44.73 Ų) .
- Applications : Stereoisomerism could influence binding affinity in biological targets.
2-Bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl)bicyclo[2.2.1]heptane-1-carboxamide
- Key Differences: Bromine substitution at position 2 and a bulky 8-quinolinyl group.
- Properties: Higher molecular weight (401.3 g/mol), predicted density = 1.486 g/cm³, and elevated boiling point (567.7°C). The bromine and quinolinyl group may enhance lipophilicity and π-π stacking interactions .
- Applications: Potential use in catalysis or as a halogenated probe in chemical biology.
(1R)-4,7,7-Trimethyl-3-oxo-N-(4-vinylphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Key Differences : Chiral (1R) configuration, 2-oxabicyclo ring, and a 4-vinylphenyl substituent.
- Properties : Used in photocatalytic nitration reactions, indicating reactivity under light irradiation. The vinyl group offers a site for polymerization or further functionalization .
Hydrazide Derivatives (e.g., 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid 2-[2-(4-nitrophenyl)acetyl]hydrazide)
- Key Differences : Replaces the carboxamide with a hydrazide linkage conjugated to a 4-nitrophenylacetyl group.
Comparative Analysis of Physicochemical and Functional Properties
Research Findings and Implications
- Electronic Effects : The 4-nitrophenyl group in the target compound provides strong electron-withdrawing character, likely enhancing electrophilic reactivity compared to fluorinated analogs. This could be advantageous in reactions requiring electron-deficient aromatic systems .
- Stereochemical Considerations : Compounds like the 2-oxabicyclo analog exist as stereoisomers, which may lead to divergent biological activities or material properties .
- Biological Relevance : While direct data on the target compound’s bioactivity are lacking, camphor-derived bicyclo structures are recognized as privileged scaffolds in medicinal chemistry, with demonstrated applications in antimicrobial and antiparasitic agents .
Biological Activity
4,7,7-Trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from the molecular structure.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interactions with various biological targets. Key areas of research include:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- A comparative study showed that derivatives of bicyclic compounds exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research into the anticancer properties of similar compounds has indicated that they may inhibit tumor growth through various mechanisms:
- In vitro studies demonstrated that bicyclic amides can induce apoptosis in cancer cell lines by activating caspase pathways .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Preliminary assays indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The nitrophenyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds in this class have been shown to modulate oxidative stress levels within cells, potentially leading to reduced inflammation and improved cellular health.
Case Studies
A few notable case studies illustrate the compound's potential:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Study :
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic methodologies for preparing 4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the bicyclo[2.2.1]heptane core via Diels-Alder reactions or photochemical cyclization of substituted norbornene derivatives.
- Step 2 : Introduction of the 3-oxo group via oxidation using reagents like Jones reagent or pyridinium chlorochromate (PCC).
- Step 3 : Amidation with 4-nitroaniline using coupling agents (e.g., DCC or EDC) under reflux in aprotic solvents like dichloromethane or toluene . Critical parameters include reaction temperature (60–80°C) and stoichiometric ratios to avoid side products like unreacted intermediates or over-oxidized species .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and bicyclic framework integrity. For example, the deshielded carbonyl carbon (C=O) appears at ~170–175 ppm in C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with an error margin < 5 ppm .
- X-ray Crystallography : Resolves stereochemistry of the bicyclic system and nitro group orientation, critical for activity studies .
Advanced Research Questions
Q. How does stereochemical configuration at the bicyclo[2.2.1]heptane core influence biological activity?
The endo vs. exo orientation of the carboxamide group and nitro substituent significantly impacts target binding. For example:
- Endo configuration : Enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2 inhibition) due to closer proximity of the nitro group to the bicyclic core .
- Exo configuration : Reduces activity by ~40% in enzyme inhibition assays, likely due to steric hindrance . Computational docking studies (AutoDock Vina) and MD simulations are recommended to validate these interactions .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies often arise from variations in substituents or assay conditions. Example approaches:
- Comparative SAR Table :
| Substituent (R) | LogP | IC (µM) | Target |
|---|---|---|---|
| 4-Nitrophenyl | 2.8 | 0.45 | COX-2 |
| 4-Fluorophenyl | 2.5 | 1.2 | COX-2 |
| 3-Methoxypropyl | 1.9 | >10 | COX-2 |
Higher lipophilicity (LogP > 2.5) correlates with improved membrane permeability and activity .
- Standardized Assays : Use isogenic cell lines and fixed incubation times (e.g., 24 hrs) to minimize variability .
Q. How are reaction intermediates optimized to improve yield in large-scale syntheses?
- Byproduct Analysis : GC-MS or LC-MS identifies impurities like uncyclized precursors or hydrolyzed amides.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase amidation efficiency by stabilizing transition states .
- Catalyst Screening : Pd/C or Ni catalysts reduce nitro to amine byproducts during high-temperature steps .
Q. What in silico tools predict metabolic stability or toxicity of this compound?
- ADMET Prediction : SwissADME or ADMETLab estimate parameters like hepatic clearance (e.g., CYP3A4 liability) and hERG channel inhibition.
- Metabolite Identification : GLORYx or Meteor software predicts phase I/II metabolites, such as nitro reduction to amine or glucuronidation of the carboxamide .
Methodological Guidelines
-
Experimental Design for SAR Studies :
- Variable Control : Fix bicyclic core modifications while varying aryl substituents to isolate electronic/steric effects .
- Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate accurate IC values .
-
Data Contradiction Analysis :
- Meta-Analysis : Cross-reference published datasets (e.g., ChEMBL, PubChem BioAssay) to identify outliers.
- Replication : Synthesize disputed analogs and retest under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
